Pseudoanguillosporin A
Overview
Description
Pseudoanguillosporin A is a naturally occurring compound derived from the marine fungus Strobilurus sp. It belongs to the class of isochromans and has the molecular formula C₁₇H₂₆O₃ with a molecular weight of 278.4 g/mol . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoanguillosporin A involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Pseudoanguillosporin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying isochroman derivatives and their reactivity.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of Pseudoanguillosporin A involves its interaction with specific molecular targets. It inhibits mitochondrial respiration in fungi by binding to the Q₀-centre on cytochrome b, thereby blocking electron transport . This disruption of the electron transport chain leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pseudoanguillosporin A is structurally related to other isochromans such as Pseudoanguillosporin B. Both compounds share a similar core structure but differ in the substituents attached to the isochroman ring .
Uniqueness
What sets this compound apart is its specific heptyl side chain at the C-3 position, which contributes to its unique biological activity. Its broad-spectrum antimicrobial activity against various phytopathogens highlights its potential as a versatile antifungal agent .
Conclusion
This compound is a fascinating compound with a unique chemical structure and promising biological activities
Properties
IUPAC Name |
(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKGJIZUJUBDN-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?
A1: this compound is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
Q2: What is the known biological activity of this compound?
A2: this compound has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:
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